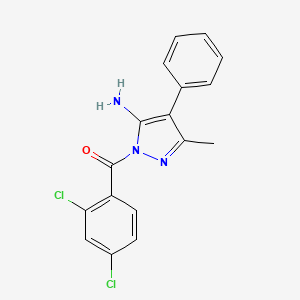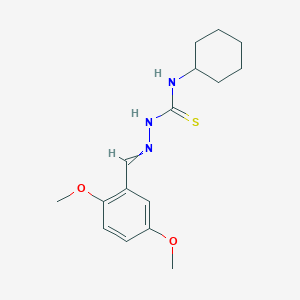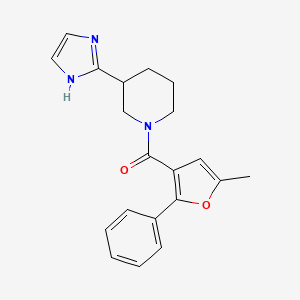![molecular formula C22H27N3O3 B5542564 2-benzyl-8-[(5-propyl-3-isoxazolyl)carbonyl]-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5542564.png)
2-benzyl-8-[(5-propyl-3-isoxazolyl)carbonyl]-2,8-diazaspiro[4.5]decan-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of 2,8-diazaspiro[4.5]decan-3-one derivatives, which are closely related to the compound , involves several steps that may include condensation reactions, cyclization, and functional group transformations. These derivatives have been synthesized and tested for various biological activities, indicating a significant interest in their chemical and pharmacological properties (Cignarella, Villa, & Barlocco, 1993).
Molecular Structure Analysis
The molecular structure of related diazaspiro[4.5]decane compounds often involves a spiro configuration that includes a cyclohexane ring fused to a five-membered lactam ring. This unique structure contributes to the compound's chemical behavior and interaction with biological targets. X-ray crystallography and other analytical techniques are utilized to elucidate the molecular structure and confirm the stereochemistry of these compounds (Collins, Fallon, & McGeary, 1994).
Chemical Reactions and Properties
The chemical reactivity of diazaspiro[4.5]decan-3-one derivatives includes their ability to undergo cycloaddition reactions, highlighting their versatility in chemical synthesis. The cycloaddition of methylenelactams with nitrones to form 5-oxa-2,6-diazaspiro[3.4]octan-1-one derivatives showcases the potential for constructing complex molecular architectures starting from simpler precursors (Chiaroni, Riche, Rigolet, Mélot, & Vebrel, 2000).
Physical Properties Analysis
The physical properties of diazaspiro[4.5]decane derivatives, such as solubility, melting point, and crystal structure, are critical for understanding their behavior in different environments. These properties are determined through a combination of experimental techniques, including crystallography and spectroscopy, providing insight into the compound's stability and potential applications (Wang, Zong-Chen, Xu, Bing-rong, Cheng, Jing-li, Yu, Chuan-ming, & Zhao, Jin-Hao, 2011).
Chemical Properties Analysis
The chemical properties of these compounds, including their reactivity with various reagents and their behavior under different chemical conditions, are of great interest. Studies have explored the synthesis and reactivity of diazaspiro[4.5]decan-3-one derivatives, revealing their potential as intermediates in the development of new chemical entities with desired biological activities (Rajanarendar, Saini, & Reddy, 2009).
Applications De Recherche Scientifique
Synthesis and Chemical Properties
Researchers have developed various synthetic methodologies for compounds structurally related to 2-benzyl-8-[(5-propyl-3-isoxazolyl)carbonyl]-2,8-diazaspiro[4.5]decan-3-one. These methodologies aim at constructing the spirocyclic and diazaspiro frameworks, which are core structures in many biologically active molecules. For example, the synthesis of azaspiro[4.5]decane systems through oxidative cyclization demonstrates the versatility of spirocyclic compounds in medicinal chemistry (Martin‐Lopez & Bermejo, 1998).
Biological Activities and Therapeutic Potential
Several studies have explored the biological activities of diazaspiro and related compounds, highlighting their potential as therapeutic agents. For instance, compounds structurally similar to 2-benzyl-8-[(5-propyl-3-isoxazolyl)carbonyl]-2,8-diazaspiro[4.5]decan-3-one have shown significant antibacterial and antifungal activities, suggesting their potential in developing new antimicrobial agents (Rajanarendar et al., 2010). Furthermore, the synthesis and evaluation of spiro-isoxazolyl bis-[5,5′]thiazolidin-4-ones and spiro-isoxazolyl thiazolidin-4-one-[5,5′]-1,2-4 oxdiazolines highlight the chemical diversity of spiro compounds and their wide range of biological activities.
Conformational Studies and Drug Design
Conformational studies of spiro compounds, including those similar to 2-benzyl-8-[(5-propyl-3-isoxazolyl)carbonyl]-2,8-diazaspiro[4.5]decan-3-one, have provided insights into their structural characteristics, which is crucial for drug design. For example, spirolactams as conformationally restricted pseudopeptides have been synthesized and analyzed for their potential in mimicking bioactive peptide sequences, demonstrating the importance of spirocyclic compounds in developing peptide-based therapeutics (Fernandez et al., 2002).
Anticancer and Antidiabetic Applications
Research has also focused on the development of spirothiazolidines analogs with anticancer and antidiabetic activities, underscoring the therapeutic versatility of spiro compounds. These studies have led to the identification of compounds with significant activity against human cancer cell lines and the potential to modulate enzymatic activities related to diabetes (Flefel et al., 2019).
Propriétés
IUPAC Name |
2-benzyl-8-(5-propyl-1,2-oxazole-3-carbonyl)-2,8-diazaspiro[4.5]decan-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N3O3/c1-2-6-18-13-19(23-28-18)21(27)24-11-9-22(10-12-24)14-20(26)25(16-22)15-17-7-4-3-5-8-17/h3-5,7-8,13H,2,6,9-12,14-16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYHLEBMFKUOJRC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC(=NO1)C(=O)N2CCC3(CC2)CC(=O)N(C3)CC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Benzyl-8-[(5-propyl-3-isoxazolyl)carbonyl]-2,8-diazaspiro[4.5]decan-3-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-(4,5-dimethyl-1H-imidazol-1-yl)-6-[4-(2-methylbenzoyl)-1-piperazinyl]pyrimidine](/img/structure/B5542508.png)


![4-{2-[(3-phenyl-1H-pyrazol-5-yl)carbonyl]carbonohydrazonoyl}benzoic acid](/img/structure/B5542539.png)

![(3aS*,7aR*)-5-methyl-2-[(5-methyl-2-phenyl-1,3-oxazol-4-yl)acetyl]octahydro-3aH-pyrrolo[3,4-c]pyridine-3a-carboxylic acid](/img/structure/B5542561.png)
![2-phenyl-6,7-dihydro[1,2,4]triazolo[5,1-b]quinazolin-8(5H)-one](/img/structure/B5542577.png)
![N-[(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methyl]-4-methoxybenzenesulfonamide](/img/structure/B5542585.png)
![1-[2-hydroxy-3-(2-naphthyloxy)propyl]-4-piperidinecarboxamide](/img/structure/B5542590.png)
![N-[1-methyl-2-(3-methyl-1H-pyrazol-5-yl)ethyl]-2-(2-thienyl)-1,3-thiazole-4-carboxamide](/img/structure/B5542598.png)
![1-[2-oxo-2-(10H-phenothiazin-10-yl)ethyl]-2,5-pyrrolidinedione](/img/structure/B5542604.png)
![2-amino-3-ethyl-N-methyl-N-[(1-phenyl-1H-pyrazol-4-yl)methyl]-3H-imidazo[4,5-b]pyridine-6-carboxamide](/img/structure/B5542610.png)